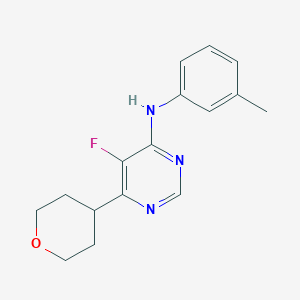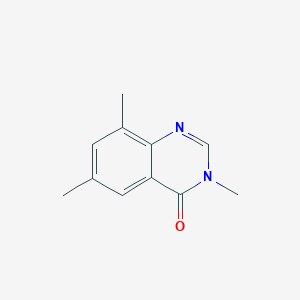![molecular formula C18H23N5O2 B15114236 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114236.png)
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine ring followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and have similar biological activities.
Triazole derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole have similar triazole moieties and are studied for their biological activities.
Uniqueness
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the pyrrolidine and triazole rings, which confer specific biological activities and interactions that are not seen in simpler compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-propan-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-13(2)19-18(25)16-12-23(21-20-16)11-15-8-17(24)22(10-15)9-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,19,25) |
InChI Key |
CVMYZVWAYCZSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15114156.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B15114163.png)
![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B15114174.png)
![1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114178.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperidin-4-amine](/img/structure/B15114185.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine](/img/structure/B15114186.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15114204.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B15114215.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114222.png)

![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15114228.png)
![3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114230.png)
![2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15114238.png)
